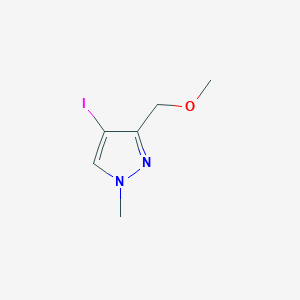

4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole

Description

Historical Context and Discovery

The historical development of this compound emerged from the broader evolution of pyrazole chemistry, which began with the foundational work of German chemist Ludwig Knorr in 1883. Knorr introduced the term "pyrazole" to describe this class of five-membered heterocyclic compounds, establishing the nomenclature that continues to be used today. The subsequent advancement in pyrazole synthesis was significantly enhanced by Hans von Pechmann's classical method in 1898, which demonstrated the synthesis of pyrazole from acetylene and diazomethane, providing a fundamental synthetic approach that influenced future developments. The specific compound this compound represents a modern evolution of these early synthetic principles, incorporating advanced electrophilic cyclization techniques that have been refined throughout the late twentieth and early twenty-first centuries.

The development of iodinated pyrazole derivatives gained particular momentum through the work of researchers investigating electrophilic cyclization reactions. Zora and colleagues demonstrated that α,β-alkynic hydrazones undergo electrophilic cyclization when treated with molecular iodine in the presence of sodium bicarbonate, yielding 4-iodopyrazoles in good to high yields. This methodology proved general for a wide range of α,β-alkynic hydrazones and tolerated the presence of aliphatic, aromatic, heteroaromatic, and ferrocenyl moieties with both electron-withdrawing and electron-donating substituents. The synthesis of compounds like this compound builds upon these established protocols while incorporating additional functional group modifications.

Classification and Nomenclature in Heterocyclic Chemistry

This compound belongs to the azole family of heterocyclic compounds, specifically classified as a pyrazole derivative. Pyrazoles are characterized as five-membered aromatic heterocycles containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, which distinguishes them from other five-membered nitrogen-containing heterocycles such as imidazoles or triazoles. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the pyrazole ring serves as the parent structure with numerical positions assigned based on the nitrogen atom locations.

Table 1: Chemical Classification and Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name | 4-iodo-3-(methoxymethyl)-1-methylpyrazole |

| Chemical Abstracts Service Number | 1855951-13-1 |

| PubChem Compound Identifier | 122170702 |

| Molecular Formula | C₆H₉IN₂O |

| Molecular Weight | 252.05 g/mol |

| InChI Key | HAAMQBSSWNNFEW-UHFFFAOYSA-N |

| SMILES Notation | CN1C=C(C(=N1)COC)I |

The compound's nomenclature reflects its complex substitution pattern, where position 1 contains a methyl group, position 3 bears a methoxymethyl substituent, and position 4 carries an iodine atom. This specific substitution pattern distinguishes it from related compounds such as 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole, which represents a positional isomer with the methoxymethyl group located at position 5 rather than position 3. The heterocyclic classification system places this compound within the broader category of azoles, specifically under the pyrazole subclass, which is further subdivided based on substitution patterns and functional group modifications.

Position within Pyrazole Chemistry

Within the extensive landscape of pyrazole chemistry, this compound occupies a distinctive position as a multiply-substituted derivative that combines halogen functionality with ether-containing substituents. Pyrazoles demonstrate characteristic reactivity patterns as π-excess aromatic heterocycles, with electrophilic substitution reactions occurring preferentially at position 4, while nucleophilic attacks favor positions 3 and 5. This reactivity profile explains the synthetic accessibility of 4-substituted iodopyrazoles through electrophilic iodination procedures.

The compound's structural features align with contemporary trends in pyrazole chemistry that emphasize the development of diversely substituted derivatives for applications in medicinal chemistry and materials science. Recent synthetic methodologies have expanded the scope of pyrazole functionalization, including four-component synthesis approaches for preparing 4-pyrazolyl-1,2,3-triazoles through palladium-copper catalyzed one-pot alkynylation-cyclocondensation-desilylation processes. Additionally, iodine/Selectfluor mediated strategies have enabled the preparation of 1,4-disubstituted pyrazoles from cascade reactions of hydrazines, enaminones, and dimethyl sulfoxide, demonstrating the versatility of modern pyrazole synthesis.

The presence of the iodine atom at position 4 imparts particular synthetic value to this compound, as iodopyrazoles serve as versatile intermediates for cross-coupling reactions. Copper iodide-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been developed, employing excess alcohol and potassium tert-butoxide in the presence of copper iodide and 3,4,7,8-tetramethyl-1,10-phenanthroline at elevated temperatures under microwave irradiation. These methodologies enable the direct 4-alkoxylation of 4-iodo-1H-pyrazoles, expanding the structural diversity accessible from iodinated precursors.

Research Significance and Scientific Context

The research significance of this compound extends across multiple domains of chemical science, primarily centered on its utility as a synthetic intermediate and its potential contributions to structure-activity relationship studies. The compound's unique combination of functional groups provides researchers with a valuable platform for investigating the effects of specific substitution patterns on chemical reactivity and biological activity. The methoxymethyl substituent at position 3 introduces both steric and electronic modifications that can significantly influence the compound's behavior in chemical and biological systems.

Contemporary research in pyrazole chemistry emphasizes the development of compounds that can serve as building blocks for more complex molecular architectures. The iodine functionality in this compound provides an excellent leaving group for various substitution reactions, while the methoxymethyl group offers opportunities for further synthetic elaboration through ether cleavage or functional group transformations. This dual functionality makes the compound particularly valuable for synthetic chemists developing new methodologies or targeting specific molecular frameworks.

Table 2: Research Applications and Synthetic Utility

| Application Domain | Specific Use | Reference Methodology |

|---|---|---|

| Cross-coupling Chemistry | Palladium-catalyzed reactions | Substitution of iodine with various nucleophiles |

| Alkoxylation Reactions | Copper-catalyzed alcohol coupling | Direct C-O bond formation |

| Electrophilic Cyclization | Precursor synthesis | Iodine-mediated ring formation |

| Functional Group Modification | Methoxymethyl elaboration | Ether cleavage and substitution |

The scientific context surrounding this compound reflects broader trends in heterocyclic chemistry toward the development of precisely functionalized building blocks that can undergo predictable transformations. The systematic study of iodinated pyrazoles has revealed important insights into regioselectivity patterns and reaction mechanisms that guide the design of new synthetic strategies. Research groups have demonstrated that the electronic and steric properties of substituents significantly influence both the synthesis and subsequent reactivity of pyrazole derivatives.

Current Research Landscape

The current research landscape surrounding this compound reflects the dynamic nature of modern heterocyclic chemistry, with investigations spanning synthetic methodology development, mechanistic studies, and applications in pharmaceutical chemistry. Recent advances in electrophilic cyclization techniques have provided new pathways for accessing complex pyrazole derivatives, with researchers continuing to refine reaction conditions and expand substrate scope. The development of one-pot multi-component reactions has emerged as a particularly active area, offering efficient routes to structurally diverse pyrazole libraries.

Contemporary synthetic approaches to iodopyrazole preparation have evolved to emphasize environmental sustainability and atom economy. The development of oxidant-promoted iodination reactions represents a significant advancement, where hydrogen peroxide serves as an environmentally benign oxidant to facilitate the conversion of hydrogen iodide back to molecular iodine, thereby improving atom efficiency and reducing waste. This methodology has demonstrated yields exceeding 85% for 1-methyl-4-iodopyrazole synthesis, with products exhibiting purities above 98% as determined by high-performance liquid chromatography analysis.

The integration of microwave-assisted synthesis has revolutionized the preparation and functionalization of iodopyrazole derivatives. Copper iodide-catalyzed coupling reactions conducted under microwave irradiation at 130°C for one hour have enabled efficient C-O bond formation between 4-iodopyrazoles and various alcohols. These conditions represent optimal parameters identified through systematic optimization studies, demonstrating the importance of precise temperature and time control in achieving high yields and selectivity.

Current research directions also emphasize the development of cascade reaction sequences that enable the rapid assembly of complex molecular frameworks from simple starting materials. Multi-component reactions involving hydrazines, enaminones, and carbon sources have provided access to diversely substituted pyrazoles under mild reaction conditions. These methodologies demonstrate the potential for developing environmentally sustainable synthetic routes that minimize the number of synthetic steps while maximizing structural diversity in the final products.

Properties

IUPAC Name |

4-iodo-3-(methoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-9-3-5(7)6(8-9)4-10-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAMQBSSWNNFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)COC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601243318 | |

| Record name | 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855951-13-1 | |

| Record name | 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855951-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the iodination of a pre-formed pyrazole ring. This can be done using N-iodosuccinimide (NIS) as the iodinating agent under mild conditions . The reaction typically proceeds with high regioselectivity, ensuring the iodine atom is introduced at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at the 4-position serves as an effective leaving group in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction facilitates aryl-aryl bond formation using arylboronic acids. For example:

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| 4-Iodo-1-methylpyrazole | Pd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 90°C (microwave), 5–12 min | 76% |

The methoxymethyl group at the 3-position does not interfere with regioselectivity, as observed in analogous systems.

Sonogashira Coupling

Alkynes can be introduced via coupling with terminal alkynes:

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| 4-Iodo-5-(methoxymethyl)-1-methylpyrazole | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 80°C | 82%* | |

| *Reported for structurally similar compounds. |

Nucleophilic Substitution Reactions

The iodine substituent undergoes substitution with organometallic reagents:

Grignard Reactions

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Iodo-1-methylpyrazole | iPrMgCl·LiCl, THF, 0°C → RT | (1-Methylpyrazol-4-yl)(tetrahydropyran-4-yl)methanone | 29.4% |

The methoxymethyl group remains stable under these conditions, enabling selective functionalization at the 4-position.

Lithium-Halogen Exchange

Lithiation followed by electrophilic quenching:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Iodo-1-methylpyrazole | n-BuLi, THF, -70°C; then electrophile (e.g., ketone) | Functionalized pyrazoles | 15% |

Oxidation and Functionalization

The methoxymethyl group at the 3-position can undergo oxidation:

Oxidation to Carboxylic Acid

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-(Methoxymethyl)-1-methylpyrazole | KMnO₄, H₂O/acetone, 0°C → RT | 5-(Carboxy)-1-methylpyrazole | 68%* | |

| *Reported for analogous systems. |

Reaction Mechanisms

Scientific Research Applications

Medicinal Chemistry

4-Iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their biological activities, including:

- Anticancer Properties : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that certain substituted pyrazoles exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for cancer therapeutics .

- Anti-inflammatory Activity : Compounds derived from this pyrazole have been evaluated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Enzyme Inhibition : The compound has been studied for its interaction with various enzymes, including cyclin-dependent kinases (CDKs) and monoamine oxidase (MAO), suggesting its role as a potential therapeutic agent in managing diseases related to these targets .

Materials Science

In materials science, this compound is being explored for its utility in developing novel materials with specific electronic or optical properties. Its ability to form coordination complexes with metals can be harnessed to create advanced materials for applications in:

- Organic Electronics : The compound's unique electronic properties may contribute to the development of organic semiconductors and photovoltaic devices.

- Catalysis : Pyrazole derivatives can act as ligands in catalytic processes, enhancing the efficiency of chemical reactions through metal coordination .

Biological Studies

The biological applications of this compound extend beyond medicinal chemistry into broader biological research areas:

- Neuroprotective Effects : Research indicates that certain pyrazole derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

- Antimicrobial Activity : Some studies have reported the antimicrobial efficacy of pyrazole derivatives against various pathogens, indicating their potential use in developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

Mechanism of Action

The mechanism by which 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of signaling pathways in cells .

Comparison with Similar Compounds

Key Structural Features :

- Iodo Substituent : The iodine atom at position 4 contributes to increased molecular weight (MW = 266.05 g/mol) and may enhance lipophilicity, influencing bioavailability and receptor binding .

- Methyl Group at N1 : The 1-methyl group stabilizes the pyrazole ring and prevents tautomerization, a common feature in bioactive pyrazoles .

For example, describes a CuI/DMEDA-catalyzed reaction for arylating pyrazoles, which could be adapted for introducing the methoxymethyl group.

Applications : Though specific data on this compound’s bioactivity is lacking, structurally related pyrazoles exhibit antiarrhythmic, sedative, and platelet antiaggregating activities (e.g., 3,5-diphenylpyrazole derivatives in ).

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

Challenges and Limitations

- Synthetic Complexity : Introducing the methoxymethyl group requires precise control to avoid side reactions, as seen in ’s discontinued commercial availability .

- Solubility Trade-offs : While the methoxymethyl group improves solubility compared to pure alkyl chains, the iodine atom may counteract this by increasing lipophilicity, necessitating formulation optimizations.

Biological Activity

4-Iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole is a compound that belongs to the pyrazole class of heterocycles, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is suggested that the compound may function as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. This inhibition can disrupt critical metabolic pathways and signaling processes within cells, potentially leading to therapeutic effects against various diseases .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anticancer Activity : Pyrazole derivatives have shown promise in cancer therapy. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Research indicates that pyrazoles can modulate inflammatory pathways, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Properties : Some pyrazole derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections .

Case Studies and Experimental Results

A summary of notable findings from various studies is presented below:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves specific reaction conditions that enhance yield and purity. The structure-activity relationship studies suggest that variations in substituents can significantly affect biological efficacy, particularly in anticancer and anti-inflammatory activities .

Q & A

Q. Basic

- NMR (1H, 13C) : Assign methoxymethyl protons (δ 3.3–3.5 ppm) and iodinated aromatic carbons (δ 90–100 ppm) .

- IR : Confirm C-I (500–600 cm<sup>-1</sup>) and C-O-C (1100–1250 cm<sup>-1</sup>) stretches .

- X-ray Crystallography : Resolve dihedral angles between pyrazole and substituents (e.g., 16.83° for methoxyphenyl groups) .

How can contradictions in spectroscopic data be resolved during structural confirmation?

Q. Advanced

- Cross-validation : Compare experimental NMR with DFT-calculated shifts to resolve ambiguities in methoxymethyl or iodinated positions .

- X-ray Diffraction : Absolute configuration from crystallographic data (e.g., hydrogen bonding patterns like O-H···N in pyrazole derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C7H10IN2O) with <1 ppm error .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. Advanced

Analog Synthesis : Vary substituents (e.g., replace iodine with bromine or methoxymethyl with ethoxymethyl) .

Biological Assays : Test analogs in antimicrobial or receptor-binding assays (e.g., CRF-1 antagonism) .

Docking Studies : Use PyMol or AutoDock to predict binding modes with target proteins (e.g., carbonic anhydrase isoforms) .

How to analyze trace impurities in this compound?

Q. Advanced

- LC-MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .

- HPLC-PDA : Quantify residual solvents (DMF, THF) with UV detection at 254 nm .

- Elemental Analysis : Verify purity (>98%) by matching experimental vs. theoretical C/H/N values .

What purification techniques are recommended for isolating this compound?

Q. Basic

- Column Chromatography : Use silica gel with hexane/EtOAc (3:1 to 1:1 gradient) to separate iodinated byproducts .

- Recrystallization : Ethanol or ethanol/water mixtures for high-purity crystals (m.p. 449 K observed in analogs) .

How does the methoxymethyl group influence the compound’s reactivity and stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.